molecular formula C5H7ClO3 B6588465 (3R)-oxolan-3-yl carbonochloridate CAS No. 193415-63-3

(3R)-oxolan-3-yl carbonochloridate

Cat. No.: B6588465
CAS No.: 193415-63-3
M. Wt: 150.6
InChI Key:
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Description

(3R)-oxolan-3-yl carbonochloridate is a chemical compound characterized by its oxolane ring structure with a carbonochloridate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-oxolan-3-yl carbonochloridate typically involves the reaction of (3R)-oxolan-3-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

(3R)-oxolan-3-ol+Phosgene(3R)-oxolan-3-yl carbonochloridate+HCl\text{(3R)-oxolan-3-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} (3R)-oxolan-3-ol+Phosgene→(3R)-oxolan-3-yl carbonochloridate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of phosgene gas requires stringent safety measures due to its toxicity. Alternative methods may involve the use of safer phosgene substitutes such as triphosgene.

Chemical Reactions Analysis

Types of Reactions

(3R)-oxolan-3-yl carbonochloridate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-oxolan-3-ol and hydrochloric acid.

    Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in aqueous conditions or in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Produces esters, amides, or thioesters depending on the nucleophile.

    Hydrolysis: Produces (3R)-oxolan-3-ol and hydrochloric acid.

    Reduction: Produces (3R)-oxolan-3-ol.

Scientific Research Applications

(3R)-oxolan-3-yl carbonochloridate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: Utilized in the preparation of functionalized polymers and copolymers.

    Material Science: Employed in the modification of surfaces and the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-oxolan-3-yl carbonochloridate primarily involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-oxolan-3-yl acetate: Similar structure but with an acetate group instead of a carbonochloridate group.

    (3R)-oxolan-3-yl methyl carbonate: Contains a methyl carbonate group instead of a carbonochloridate group.

    (3R)-oxolan-3-yl chloroformate: Similar structure but with a chloroformate group.

Uniqueness

(3R)-oxolan-3-yl carbonochloridate is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its carbonochloridate group provides a reactive site for nucleophilic substitution, making it valuable in organic synthesis and industrial applications.

Properties

CAS No.

193415-63-3

Molecular Formula

C5H7ClO3

Molecular Weight

150.6

Purity

95

Origin of Product

United States

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